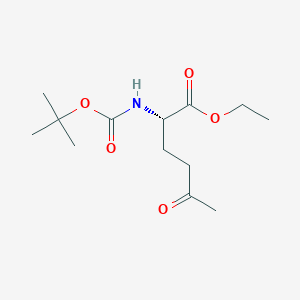

(S)-2-tert-Butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester

Description

(S)-2-tert-Butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester is a chiral organic compound characterized by:

- Hexanoic acid backbone with a 5-oxo (keto) group.

- Ethyl ester at the terminal carboxyl group.

- (S)-configuration at the second carbon, bearing a tert-butoxycarbonyl (Boc)-protected amino group.

This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, where the Boc group provides temporary protection for amines during multi-step reactions . The 5-oxo group may participate in further functionalization, such as reductions or nucleophilic additions.

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |

InChI |

InChI=1S/C13H23NO5/c1-6-18-11(16)10(8-7-9(2)15)14-12(17)19-13(3,4)5/h10H,6-8H2,1-5H3,(H,14,17)/t10-/m0/s1 |

InChI Key |

XKWHCBFPTFZGLK-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Boc Protection and Ketoester Formation

One established method involves a two-step synthesis starting from suitable amino acid derivatives, employing di-tert-butyl dicarbonate (Boc2O) for amino protection and subsequent ketoester formation under controlled conditions.

- Step 1: Amino protection with di-tert-butyl dicarbonate at mild temperatures (around 20 °C) in the presence of solvents such as dichloromethane (CH2Cl2).

- Step 2: Ketoester formation in tetrahydrofuran (THF) at low temperatures (-40 to -20 °C) to maintain stereochemical integrity and yield the ethyl ester functional group.

This method was reported with detailed reaction conditions and referenced in the Journal of Medicinal Chemistry (2006), highlighting the synthesis of the compound with high stereochemical fidelity and purity.

| Step | Reagents/Conditions | Temperature | Outcome |

|---|---|---|---|

| 1 | Di-tert-butyl dicarbonate in CH2Cl2 | 20 °C | Boc-protected amino acid |

| 2 | Ketoester formation in THF | -40 to -20 °C | (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester |

Synthesis via δ-N-Boc-amino-β-ketoesters and Cyclisation

An alternative approach involves the synthesis of δ-N-Boc-amino-β-ketoesters through the reaction of N-Boc imines with dianions of β-ketoesters, followed by purification and cyclisation steps.

- The δ-N-Boc-amino-β-ketoesters are prepared by in situ formation of N-Boc imines and subsequent nucleophilic addition of dianions derived from methyl acetoacetate.

- These intermediates are stable and can be stored for weeks without degradation.

- Cyclisation is achieved by removal of the Boc group with hydrochloric acid in dioxane to form the HCl salt, followed by treatment with sodium bicarbonate and ketones such as acetone to yield the desired products.

- This method allows for the synthesis of a variety of derivatives with different substituents, demonstrating versatility and good yields (44% for initial ketoester formation, with further yields depending on cyclisation conditions).

| Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of δ-N-Boc ketoester | N-Boc imine + dianion of methyl acetoacetate | 44 | Stable intermediates |

| Cyclisation | HCl in dioxane, NaHCO3, ketone (e.g., acetone) | Variable | Forms 2-spiropiperidines and related structures |

Process Development from Weinreb Amide Intermediates

A more industrially scalable process was described starting from (S)-BOC-(3-fluorophenyl)alanine derivatives, involving:

- Conversion to Weinreb amides, followed by reaction with Grignard reagents to form ketoacetals.

- Oxidative acetal cleavage with ozone and selective reductions.

- Intramolecular cyclisation to form oxazolidinones, followed by conversion to nitriles and hydrolysis.

- Final Boc protection to yield the target compound.

This route uses inexpensive reagents and simple reaction conditions, making it suitable for multikilogram scale synthesis with high yields and stereochemical control.

| Step | Key Reagents/Conditions | Notes |

|---|---|---|

| Weinreb amide formation | (S)-BOC-amino acid + N-methyl-N-methoxy amide formation | Intermediate for Grignard step |

| Grignard addition | 2-(2-1,3-dioxanyl)ethylmagnesium bromide | Forms ketoacetal |

| Oxidative cleavage | Ozone oxidation | Acetal to ketoester conversion |

| Selective reduction | N-Selectride or aluminum triisopropoxide | Diastereoselective reductions |

| Cyclisation | Mesylation and heating | Oxazolidinone formation |

| Hydrolysis and Boc protection | Hydrolysis of nitrile and Boc protection | Final product |

Boc Protection of Lysine Derivatives

A related synthetic approach involves the Boc protection of amino groups in lysine derivatives under basic conditions:

- N-α-acetyl-lysine is dissolved in a dioxane/water mixture and adjusted to pH 11.

- Di-tert-butyl dicarbonate is added at 0 °C with pH maintained at 11.

- After reaction, acidification and extraction yield the Boc-protected amino acid derivative.

- This method provides a mild and efficient route to Boc-protected amino acids, which can be further functionalized to the ketoester.

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, pH 11, 0 °C | 0 °C | Mild conditions, high purity |

| Workup | Acidification, extraction with ethyl acetate | Room temp | Yields white solid product |

Comparative Data Table of Preparation Methods

Summary and Expert Commentary

The preparation of (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester is well-documented through various synthetic routes. The choice of method depends on scale, available starting materials, and desired purity/yield. The multi-step Boc protection and ketoester formation method provides a straightforward laboratory approach, while the Weinreb amide-based route offers a scalable industrial process with excellent stereochemical control. The δ-N-Boc-amino-β-ketoester approach is valuable for generating diverse analogs and exploring medicinal chemistry applications.

Each method emphasizes the importance of maintaining stereochemical integrity and protecting group stability, with di-tert-butyl dicarbonate being the preferred reagent for Boc protection. The use of low temperatures and controlled pH conditions is critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.

Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various nucleophiles depending on the desired substitution

Reduction: Sodium borohydride (NaBH4)

Major Products Formed

Deprotection: The removal of the Boc group yields the free amino acid derivative.

Substitution: Substituted amino acid derivatives with different functional groups.

Reduction: The corresponding alcohol derivative.

Scientific Research Applications

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with similar derivatives:

Key Observations:

- Chain Length and Unsaturation: The 8-nonenoic acid analog () has a longer carbon chain and a double bond, which may increase lipophilicity and alter reactivity in cross-coupling reactions .

- Electron-Withdrawing Groups : The 5,5-difluoro derivative () exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for drug design .

- Simpler Analogs: Ethyl 5-oxohexanoate () lacks the Boc group, simplifying synthesis but limiting utility in peptide chemistry .

Physical Properties and Stability

- Solubility: The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to non-protected analogs .

- Thermal Stability : Fluorinated derivatives () exhibit higher thermal stability due to strong C-F bonds, whereas the target compound may degrade under prolonged heating .

- Crystallinity : Crystallographic data for related compounds (e.g., ) suggest that steric bulk from the Boc group may hinder crystallization, requiring advanced techniques like SHELX refinement .

Biological Activity

(S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester, also known by its CAS number 913251-58-8, is a compound with notable biological activity. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- CAS Number : 913251-58-8

- Synonyms : Ethyl (S)-2-(Boc-amino)-5-oxohexanoate, Velpatasvir Impurity 38

The biological activity of (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester is primarily attributed to its structural features that allow it to interact with various biological targets. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways.

- Cellular Uptake : Due to its ester functional group, it may facilitate cellular uptake, enhancing its bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects against certain viruses, although detailed mechanisms remain to be elucidated.

- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

-

Antiviral Activity :

- A study highlighted the compound's effectiveness against respiratory viruses in cell culture models. The compound exhibited a significant reduction in viral replication rates when administered at specific concentrations.

-

Cytotoxicity Assays :

- In vitro assays performed on human cancer cell lines revealed that (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester induces apoptosis. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.

-

Enzyme Inhibition :

- The compound was tested for its ability to inhibit key metabolic enzymes, with results indicating a moderate inhibitory effect on enzymes involved in the Krebs cycle and fatty acid metabolism.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester?

The synthesis typically involves multi-step strategies:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) to prevent undesired side reactions .

- Step 2 : Formation of the 5-oxo-hexanoate backbone via Claisen condensation or Michael addition, followed by ethyl esterification using ethanol and acid catalysis (e.g., H₂SO₄) .

- Critical parameters : Control of stereochemistry (S-configuration) requires chiral auxiliaries or asymmetric catalysis. Reaction monitoring via TLC or HPLC is essential to ensure intermediate purity .

Q. How does the Boc group influence the reactivity of this compound in downstream applications?

The Boc group serves as a temporary protecting group for the amine:

- Stability : It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) without affecting the ester or ketone functionalities .

- Applications : Enables controlled peptide coupling in solid-phase synthesis or functionalization of the 5-oxo group for heterocycle formation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR to verify stereochemistry (S-configuration) and detect impurities. Key signals include the Boc tert-butyl group (δ ~1.4 ppm) and the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) .

- HPLC-MS : To assess purity and molecular weight confirmation. Reverse-phase C18 columns with acetonitrile/water gradients are commonly used .

- Chiral chromatography : Essential for enantiomeric excess (ee) determination due to the S-configuration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Case Study : A correction in a related compound’s nomenclature () highlights risks of misassigning substituent positions.

- Resolution :

- Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity and stereochemistry .

- Validate with X-ray crystallography if crystalline derivatives can be synthesized .

- Cross-reference with computational methods (DFT-based chemical shift predictions) .

Q. What strategies optimize the stability of the 5-oxo group under basic conditions during functionalization?

- Challenge : The ketone is prone to enolization or nucleophilic attack.

- Solutions :

- Use aprotic solvents (e.g., THF, DCM) and low temperatures (−78°C to 0°C) .

- Employ kinetic control by quenching reactions before side reactions dominate.

- Introduce steric hindrance via bulky reagents (e.g., LDA for deprotonation) to suppress enolization .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

- Case Example : The 5-oxo group can undergo condensation with hydrazines or hydroxylamines to form pyrazolones or isoxazoles, which are common pharmacophores .

- Methodology :

- Step 1 : Deprotect the Boc group under acidic conditions.

- Step 2 : React the free amine with activated carbonyls (e.g., NHS esters) for peptide coupling.

- Step 3 : Functionalize the ketone via Wittig or Grignard reactions to extend the carbon chain .

Q. What are the environmental implications of using this compound in large-scale research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.